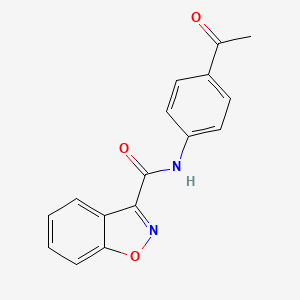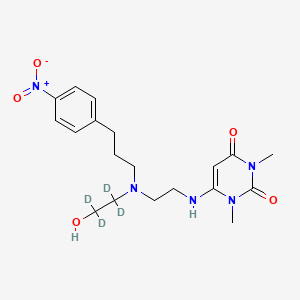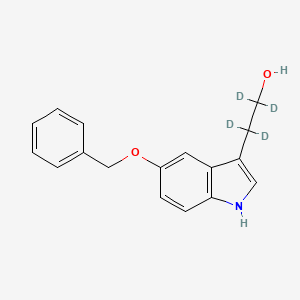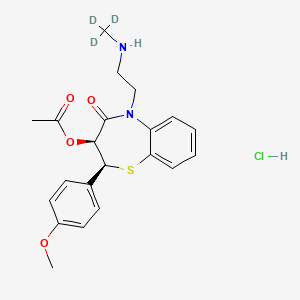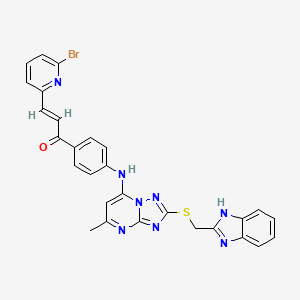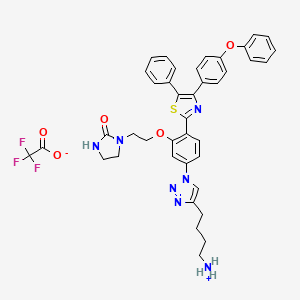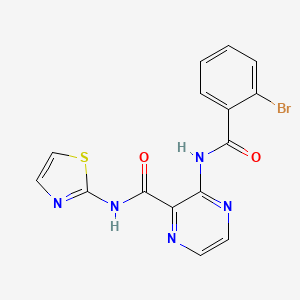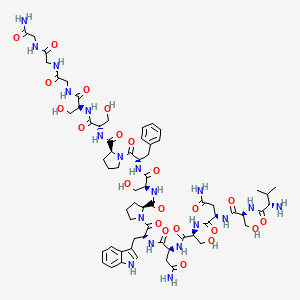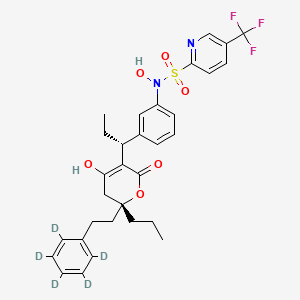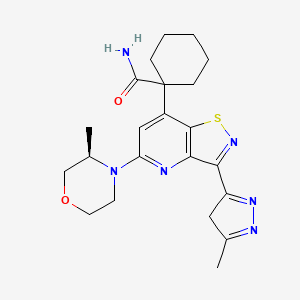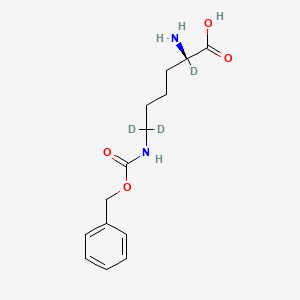
H-Lys(Z)-OH-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Lys(Z)-OH-d3: is a deuterated derivative of N6-carbobenzyloxy-L-lysine, a lysine derivative. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study metabolic pathways and protein interactions due to the unique properties of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(Z)-OH-d3 typically involves the incorporation of deuterium into the lysine molecule. One common method is the use of deuterated reagents in the synthesis process. For example, the compound can be synthesized by reacting N6-carbobenzyloxy-L-lysine with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield. The process often includes steps such as deuterium exchange reactions, chromatography, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: H-Lys(Z)-OH-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
H-Lys(Z)-OH-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in peptide synthesis and as a standard in mass spectrometry.
Biology: Employed in studies of protein structure and function, as well as in metabolic labeling experiments.
Medicine: Utilized in drug development and pharmacokinetic studies to track the metabolism of lysine-containing compounds.
Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of H-Lys(Z)-OH-d3 involves its incorporation into proteins and peptides, where it can influence their structure and function. The deuterium atoms in the compound can affect the vibrational frequencies of chemical bonds, leading to changes in the stability and reactivity of the molecules. This property is particularly useful in studies of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
N6-Carbobenzyloxy-L-lysine (H-Lys(Z)-OH): The non-deuterated form of H-Lys(Z)-OH-d3.
N6-Carbobenzyloxy-L-lysine methyl ester (H-Lys(Z)-OMe): A methyl ester derivative of lysine.
N6-Carbobenzyloxy-L-lysine N-hydroxysuccinimide ester (H-Lys(Z)-OSu): An activated ester used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking of the compound in metabolic studies and enhances the stability of the molecule in certain chemical reactions. This makes this compound a valuable tool in various scientific disciplines.
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
283.34 g/mol |
IUPAC Name |
(2S)-2-amino-2,6,6-trideuterio-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1/i9D2,12D |
InChI Key |
CKGCFBNYQJDIGS-PAUCBHALSA-N |
Isomeric SMILES |
[2H][C@](CCCC([2H])([2H])NC(=O)OCC1=CC=CC=C1)(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



